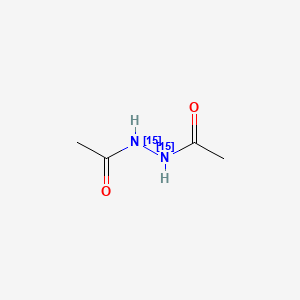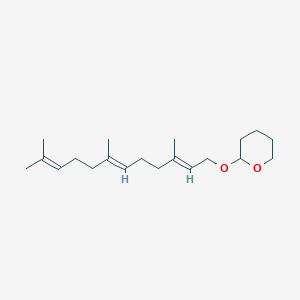
4-Methylmorpholine-borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylmorpholine-borane is a chemical compound with the molecular formula C5H14BNO. It is a borane complex that has found extensive use in organic synthesis due to its unique properties as a reducing agent. This compound is particularly valued for its stability and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylmorpholine-borane can be synthesized through the reaction of 4-methylmorpholine with borane. The reaction typically involves the slow addition of borane to a solution of 4-methylmorpholine under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methylmorpholine-borane primarily undergoes reduction reactions. It is known for its ability to reduce various functional groups, including aldehydes, ketones, and carboxylic acids .
Common Reagents and Conditions: The compound is often used in conjunction with solvents such as tetrahydrofuran (THF) or methanol. Reaction conditions typically involve mild temperatures and atmospheric pressure, making it a convenient reagent for laboratory and industrial applications .
Major Products Formed: The reduction of aldehydes and ketones using this compound results in the formation of primary and secondary alcohols, respectively. When used to reduce carboxylic acids, the major product is the corresponding alcohol .
Scientific Research Applications
4-Methylmorpholine-borane has a wide range of applications in scientific research:
Biology: The compound is employed in the labeling of oligosaccharides for quantitative mass spectrometry.
Industry: this compound is used in the reductive cleavage of polysaccharides and in the analysis of complex carbohydrates.
Mechanism of Action
The mechanism by which 4-methylmorpholine-borane exerts its reducing effects involves the transfer of hydride ions (H-) from the borane to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets typically include carbonyl groups in aldehydes and ketones, which are reduced to alcohols.
Comparison with Similar Compounds
- Borane-morpholine complex
- Borane-dimethylamine complex
- Borane-trimethylamine complex
Comparison: 4-Methylmorpholine-borane is unique due to its enhanced stability and selectivity in reduction reactions compared to other borane complexes. Its ability to operate under mild conditions and its effectiveness in reducing a wide range of functional groups make it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C5H11BNO |
|---|---|
Molecular Weight |
111.96 g/mol |
InChI |
InChI=1S/C5H11NO.B/c1-6-2-4-7-5-3-6;/h2-5H2,1H3; |
InChI Key |
KXTGULZDUSATCW-UHFFFAOYSA-N |
Canonical SMILES |
[B].CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
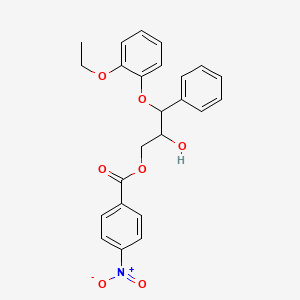
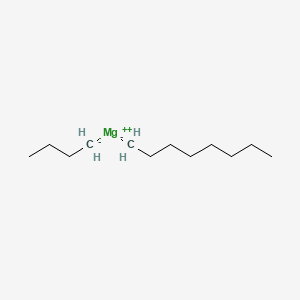
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
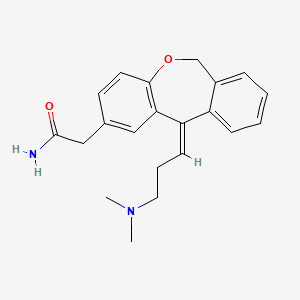
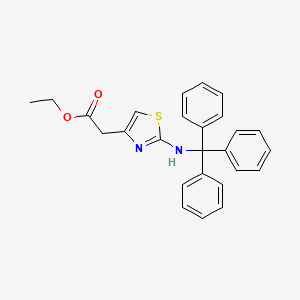
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
